N-(1-ethylpropyl)-3,4-dimethylaniline
Overview
Description
Mechanism of Action
Target of Action
N-(1-ethylpropyl)-3,4-dimethylaniline, also known as 3,4-dimethyl-N-(pentan-3-yl)aniline, is a selective herbicide . The primary targets of this compound are annual grasses and many annual broad-leaved weeds . It is used to control these pests in various crops such as cereals, fruits, and vegetables .
Mode of Action
The mode of action of this compound involves the disruption of mitosis . This compound inhibits the synthesis of microtubules , which are essential components of the cell’s cytoskeleton and play a crucial role in cell division. By disrupting this process, this compound prevents the growth and proliferation of target weeds.
Biochemical Pathways
This compound affects the biochemical pathways related to cell division . The inhibition of microtubule synthesis disrupts the formation of the mitotic spindle, a structure that is crucial for the separation of chromosomes during cell division. This disruption leads to the cessation of cell division and ultimately results in the death of the target weeds .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). In rats, orally administered radiolabelled this compound was more than 57% absorbed from the gastrointestinal tract and rapidly excreted . About 70% of the radioactivity was excreted in the faeces and about 20% in the urine within 24 hours post-treatment . After 96 hours, the residual radioactivity in the soft tissues accounted for 0.2% of the radioactive dose .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is known to be persistent in the environment . It also has the potential for particle-bound transport , which means it can be carried over long distances by wind or water. These properties can influence the compound’s action, efficacy, and stability in the environment. Furthermore, the compound’s action can also be affected by factors such as soil type, temperature, and rainfall.
Preparation Methods
The synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline involves a multi-step process. One common method starts with the nitration of o-xylene to produce a mixture of 1,2,6-trinitro-o-xylene and 1,4,6-trinitro-o-xylene. This mixture is then treated with 1-ethylpropylamine to yield N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline . The reaction conditions typically involve the use of concentrated sulfuric acid to separate the desired product from unreacted starting materials .
Chemical Reactions Analysis
N-(1-ethylpropyl)-3,4-dimethylaniline undergoes several types of chemical reactions, including:
Oxidation: The alkyl side chains can be oxidized to form hydroxyl or carboxyl groups.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro positions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong acids like sulfuric acid. Major products formed from these reactions include various amine derivatives and oxidized products .
Scientific Research Applications
N-(1-ethylpropyl)-3,4-dimethylaniline has several applications in scientific research:
Agriculture: It is primarily used as a herbicide to control weeds in crops such as corn, soybeans, and rice.
Environmental Science: Studies have been conducted on its biodegradation by various microorganisms, which is important for understanding its environmental impact.
Toxicology: Research has been done on its toxicological effects, including its impact on liver and thyroid function in animals.
Comparison with Similar Compounds
N-(1-ethylpropyl)-3,4-dimethylaniline is part of the dinitroaniline class of herbicides, which includes other compounds such as butralin, oryzalin, and trifluralin . Compared to these similar compounds, this compound is unique in its specific use for preemergence control of weeds and its particular effectiveness in crops like corn and soybeans . Other dinitroaniline herbicides may have different specificities and applications, but they share a common mechanism of action involving the inhibition of microtubule formation .
Properties
IUPAC Name |
3,4-dimethyl-N-pentan-3-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-5-12(6-2)14-13-8-7-10(3)11(4)9-13/h7-9,12,14H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTRFGNOTDLOAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=CC(=C(C=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4028040 | |
Record name | N-(1-Ethylpropyl)-3,4-xylidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4028040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
56038-89-2 | |
Record name | N-(1-Ethylpropyl)-3,4-dimethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56038-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Ethylpropyl)-3,4-dimethylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056038892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(1-Ethylpropyl)-3,4-xylidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4028040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(1-ETHYLPROPYL)-3,4-DIMETHYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2PBQ2GDBJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthetic method described in the research for N-(1-ethylpropyl)-3,4-dimethylaniline?
A1: The research describes a novel one-step synthesis for this compound using 3,4-dimethylnitrobenzene as the starting material []. This method utilizes a Pt-Pd/C bimetallic catalyst and benzenesulfonic acid as a promoting acid catalyst under specific reaction conditions (temperature: 100°C, hydrogen pressure: 1.2 MPa) []. The significance lies in its improved yield (98.6%) compared to conventional methods, representing a 10% increase []. This efficiency makes it a potentially more cost-effective and sustainable approach for producing this compound.
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